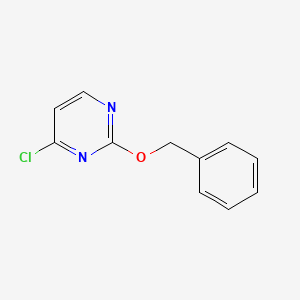

2-(Benzyloxy)-4-chloropyrimidine

Description

Overview of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Organic Chemistry

Halogenated pyrimidines are pyrimidine rings that have one or more halogen atoms attached. semanticscholar.org These compounds are of significant interest in organic synthesis because the halogen atoms act as versatile handles for introducing other functional groups. researchgate.netrsc.org The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a process that is further enhanced by the presence of electron-withdrawing halogen atoms. semanticscholar.orgnih.gov This reactivity allows for the sequential and often regioselective replacement of halogens with various nucleophiles, such as amines, alcohols, and thiols, providing access to a vast chemical space of substituted pyrimidines. researchgate.netnih.gov

The specific reactivity of a halogenated pyrimidine is influenced by the nature and position of the halogen substituents, as well as the presence of other groups on the ring. nih.gov For instance, the chlorine atoms in 2,4-dichloropyrimidine (B19661) can be selectively substituted under different reaction conditions. google.com This differential reactivity is a cornerstone of their utility, enabling the construction of complex molecular architectures from relatively simple starting materials. researchgate.net Furthermore, halogenated pyrimidines are crucial substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.org

Strategic Importance of 2-Substituted Pyrimidines in Contemporary Synthetic Methodologies

The position of substitution on the pyrimidine ring has a profound impact on the molecule's chemical and biological properties. The C2 position is particularly significant. The introduction of substituents at this position can be achieved through various synthetic strategies, including the condensation of a 1,3-dicarbonyl compound with a guanidine (B92328) derivative or by the displacement of a leaving group, such as a halogen, at the C2 position. mdpi.comnih.gov

2-Substituted pyrimidines are prevalent in a wide range of biologically active compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy. mdpi.comed.ac.uk The 2-amino group, for instance, is a key pharmacophore in many of these inhibitors, often forming critical hydrogen bond interactions with the target protein. mdpi.com The ability to readily introduce diverse substituents at the C2 position is therefore of paramount importance for the development of new therapeutic agents and for conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. nih.gov

Establishing 2-(Benzyloxy)-4-chloropyrimidine as a Pivotal Synthetic Intermediate

This compound is a bifunctional molecule that combines the key features of a 2-substituted pyrimidine with the synthetic versatility of a halogenated pyrimidine. bldpharm.com The benzyloxy group at the C2 position can influence the electronic properties of the pyrimidine ring and can also be removed under specific conditions to reveal a hydroxyl group. The chlorine atom at the C4 position serves as a reactive site for nucleophilic substitution and cross-coupling reactions. google.com

This unique combination of functional groups makes this compound a highly valuable intermediate in multi-step syntheses. arkat-usa.org It allows for the sequential introduction of different substituents at the C4 and potentially the C2 positions, providing a clear and controlled pathway to complex target molecules. Its utility is particularly evident in the synthesis of kinase inhibitors and other biologically active compounds where precise control over the substitution pattern of the pyrimidine core is essential for achieving the desired therapeutic effect. ontosight.ainih.gov

Interactive Data Table: Compound Names

| Compound Name |

| This compound |

| 2,4-dichloropyrimidine |

| 2-aminopyrimidine |

| 2-chloropyrimidine |

| 2-hydroxypyrimidine (B189755) hydrochloride |

| 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine |

| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile |

| 4,6-dichloro-2-(methylthio)pyrimidine |

| 4-amino-N-(4-benzyloxy)quinolines |

| 4-BENZYLOXY-2-CHLOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER |

| 4-Benzyloxy-2-chloropyrimidin-5-ol |

| 5-chloro-2,4,6-trifluoropyrimidine |

| Benzyl-(2-chloropyrimidin-4-yl)amine |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines |

| N-benzyl-2-chloropyrimidin-4-amine |

| pyrimidine |

| selitrectinib |

| repotrectinib |

| larotrectinib |

| zaleplon |

| lorediplon |

| Guanidine |

| Thiouracil |

| 2,4,6-trichloropyrimidine |

Interactive Data Table: Chemical Properties

| Property | Value |

| Molecular Formula | C11H9ClN2O bldpharm.commoldb.com |

| Molecular Weight | 220.66 g/mol moldb.comsigmaaldrich.com |

| Boiling Point | 387.0±17.0 °C (Predicted) chemicalbook.com |

| Density | 1.278±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 0.06±0.20 (Predicted) chemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| Appearance | White crystals or powder thermofisher.com |

| Purity | 95% - 97% sigmaaldrich.comthermofisher.com |

| Storage Temperature | Inert atmosphere, 2-8°C sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylmethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRRSUBOERLTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyloxy 4 Chloropyrimidine

Regioselective Chlorination Strategies of Pyrimidine (B1678525) Precursors

The regioselective chlorination of pyrimidine precursors is a critical step in the synthesis of 2-(Benzyloxy)-4-chloropyrimidine. Achieving chlorination at the C4 position while leaving other positions, such as C2 and C6, unsubstituted or functionalized with other groups requires careful selection of reagents and reaction conditions.

One common strategy involves the use of phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to chlorinate hydroxypyrimidines. The reactivity of the hydroxyl groups on the pyrimidine ring can be influenced by the electronic nature of other substituents present on the ring. For instance, starting with a precursor like 2-benzyloxy-4,6-dihydroxypyrimidine, controlled chlorination can be achieved.

Another approach is the halogenation of pyrimidine N-oxides. Activation of the N-oxide with reagents like oxalyl chloride can facilitate regioselective halogenation at the C2 or C6 positions. researchgate.net The specific outcome often depends on the electronic properties of the substituents on the pyrimidine ring. researchgate.net

Furthermore, the direct C-H chlorination of pyrimidine derivatives offers a more atom-economical approach. However, controlling the regioselectivity of such reactions can be challenging and often requires the use of specialized catalysts or directing groups.

Benzyloxylation Reactions on Pyrimidine Core Structures

The introduction of the benzyloxy group onto the pyrimidine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a chloropyrimidine derivative with benzyl (B1604629) alcohol in the presence of a base.

A common precursor for this reaction is 2,4-dichloropyrimidine (B19661). The reaction with benzyl alcohol can be controlled to selectively substitute one of the chlorine atoms. The presence of a base, such as sodium hydride or potassium carbonate, is essential to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion. The choice of solvent, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can significantly influence the reaction rate and yield. mdpi.com The reaction temperature is also a critical parameter to control for achieving selective monosubstitution. mdpi.com

Alternatively, the benzyloxy group can be introduced by reacting a pyrimidine derivative with benzyl alcohol under base-promoted conditions. smolecule.com For instance, reacting a pyrimidine with benzyl alcohol in the presence of sodium hydride in a solvent like toluene (B28343) is a common method. smolecule.com

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound is often accomplished through multi-step pathways that allow for precise control over the introduction of different functional groups. These pathways can be broadly categorized into cyclocondensation and annulation approaches, and sequential functional group transformation protocols.

Cyclocondensation and Annulation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. ijsat.orgresearchgate.net These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. ijsat.org For the synthesis of this compound, a suitably substituted three-carbon component could be condensed with a reagent that provides the N-C-N fragment of the pyrimidine ring.

Annulation strategies, particularly [3+3] annulations, have also emerged as powerful tools for constructing the pyrimidine ring. nih.govacs.org These methods involve the reaction of a three-carbon synthon with a three-atom synthon to form the six-membered ring. For example, the reaction of enamines with amidines can lead to the formation of the pyrimidine core. mdpi.com

Sequential Functional Group Transformation Protocols

A more common and versatile approach involves the sequential modification of a pre-existing pyrimidine ring. sciforum.net This strategy offers greater flexibility in introducing the desired substituents at specific positions. A typical sequence for the synthesis of this compound might involve:

Starting Material: A readily available pyrimidine derivative, such as 2,4-dichloropyrimidine.

Regioselective Benzyloxylation: As described in section 2.2, one of the chlorine atoms is selectively replaced by a benzyloxy group. This is often achieved by carefully controlling the stoichiometry of the reagents and the reaction temperature.

Isolation: The resulting 2-benzyloxy-4-chloropyrimidine is then isolated and purified.

This stepwise approach allows for the introduction of different functionalities at various positions on the pyrimidine ring, making it a highly adaptable method for creating a diverse range of derivatives. nih.gov

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Statistical methods like Design of Experiments (DoE) can be employed to systematically investigate the effects of various parameters. acs.org

Key parameters that are often optimized include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Ensures complete conversion without significant side product formation.

Solvent: Influences solubility, reactivity, and can affect the reaction pathway. preprints.org

Catalyst: The choice and loading of a catalyst can dramatically impact reaction efficiency. mdpi.com

Base: The type and amount of base can control the deprotonation of nucleophiles and influence the course of the reaction.

The table below illustrates a hypothetical optimization of the benzyloxylation of 2,4-dichloropyrimidine.

| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 25 | 65 |

| 2 | K₂CO₃ | DMF | 50 | 85 |

| 3 | NaH | THF | 25 | 78 |

| 4 | NaH | THF | 50 | 92 |

| 5 | Cs₂CO₃ | DMF | 85 | High Yield |

Integration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact and enhance sustainability. mdpi.com Several of the twelve principles of green chemistry can be applied to the synthesis of this compound. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. acs.org Direct C-H functionalization reactions, for example, offer higher atom economy compared to traditional methods that involve pre-functionalized starting materials.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a major focus. acs.org For instance, exploring water as a reaction medium or using biodegradable ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can often be recycled and reused. acs.org Developing efficient catalytic systems for the chlorination and benzyloxylation steps is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis and flow chemistry are two techniques that can often lead to shorter reaction times and lower energy usage. mdpi.comresearchgate.net

Waste Prevention: Designing syntheses to minimize waste production is a fundamental principle of green chemistry. acs.org One-pot reactions and multi-component reactions (MCRs) are attractive strategies as they reduce the number of work-up and purification steps, thereby minimizing waste generation. rasayanjournal.co.in

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Direct C-H functionalization | Reduced waste |

| Safer Solvents | Use of water or ionic liquids | Reduced toxicity and environmental impact |

| Catalysis | Development of recyclable catalysts | Reduced waste and cost |

| Energy Efficiency | Microwave-assisted or flow synthesis | Shorter reaction times, lower energy consumption |

| Waste Prevention | One-pot or multi-component reactions | Fewer purification steps, less waste |

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 4 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogenated pyrimidines, such as 2-(Benzyloxy)-4-chloropyrimidine, excellent substrates for nucleophilic aromatic substitution (SNAr). The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

In 2,4-disubstituted pyrimidines, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. stackexchange.com This regioselectivity is attributed to the greater stability of the anionic intermediate formed upon attack at C-4, where the negative charge can be delocalized over both ring nitrogen atoms, as compared to attack at C-2. stackexchange.com The benzyloxy group at the C-2 position remains largely inert under typical SNAr conditions, allowing for selective functionalization at the C-4 carbon.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines, Azides)

The displacement of the C-4 chloride by nitrogen-based nucleophiles is a widely employed strategy for the synthesis of various substituted pyrimidines. Primary and secondary amines, anilines, and cyclic amines readily react with 4-chloropyrimidines to furnish the corresponding 4-aminopyrimidine (B60600) derivatives. These reactions are typically conducted in a polar solvent, such as ethanol (B145695) or DMSO, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate to neutralize the liberated hydrochloric acid. mdpi.comnih.gov The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various amines, for example, proceeds smoothly to give the C-4 substituted product in good yields. nih.gov Similarly, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines occurs selectively at the C-4/C-6 positions. mdpi.com The use of sodium azide (B81097) also allows for the introduction of an azido (B1232118) group at the C-4 position, which can be further elaborated through cycloaddition reactions or reduced to an amino group.

Table 1: Representative SNAr Reactions of 4-Chloropyrimidines with Nitrogen Nucleophiles

| Substrate (Analog) | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | p-Methoxybenzylamine | DCM, rt, 2h | 4-(p-Methoxybenzylamino) derivative | 81 | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Morpholine | DCM, rt, 2h | 4-Morpholino derivative | 98 | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Hydrazine (B178648) | DCM, rt, 2h | 4-Hydrazinyl derivative | 85 | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Aniline | EtOH, TEA, reflux, 3h | 4-Anilino derivative | - | mdpi.com |

Reactivity with Oxygen-Centric Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-centric nucleophiles, such as alkoxides and phenoxides, can effectively displace the C-4 chloride to form the corresponding ethers. These reactions are typically performed by generating the nucleophile in situ from the corresponding alcohol or phenol (B47542) using a strong base like sodium hydride (NaH), sodium methoxide, or potassium carbonate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with sodium phenoxide to yield the 4-phenoxy product. rsc.org This transformation provides a straightforward route to 4-alkoxy- and 4-aryloxypyrimidines from the 2-(benzyloxy)-4-chloro precursor.

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiolates)

Thiolates, generated from thiols with a suitable base, are potent nucleophiles that react efficiently with this compound to yield 4-thioethers. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, results in the formation of the corresponding 4-(phenylthio)pyrimidine derivative. rsc.org This method is a general approach for introducing sulfur-based functional groups onto the pyrimidine ring, which are valuable for further synthetic modifications or for their biological properties.

Reactivity with Carbon-Centric Nucleophiles (e.g., Organometallics)

While direct SNAr reactions with carbon-centric nucleophiles like Grignard reagents or organolithium compounds are possible, they are often less common and can be complicated by side reactions. A more controlled and widely applicable method for the formation of carbon-carbon bonds at the C-4 position involves palladium-catalyzed cross-coupling reactions, which offer superior functional group tolerance and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation at the C-4 Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of C-C and C-N bonds. For substrates like this compound, the reactive C-Cl bond at the C-4 position serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed reactions for forming C-C bonds, specifically for the synthesis of biaryl and vinyl-substituted aromatic compounds. This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.

Studies on the regioselective Suzuki coupling of 2,4-dichloropyrimidine (B19661) have demonstrated that the reaction occurs preferentially at the more reactive C-4 position. mdpi.com This high selectivity allows for the synthesis of 4-aryl- or 4-heteroaryl-2-chloropyrimidines in good to excellent yields. The benzyloxy group at C-2 in this compound has a similar electronic influence to the chloro group in 2,4-dichloropyrimidine, directing the Suzuki coupling to the C-4 position.

Optimal conditions for this transformation typically involve a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with an appropriate phosphine (B1218219) ligand, a base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or potassium fluoride (B91410) (KF), and a solvent like 1,4-dioxane, THF, or DMF. mdpi.commdpi.com Microwave-assisted protocols have also been developed, significantly reducing reaction times while maintaining high yields and selectivity. mdpi.com

Table 2: Selected Conditions for C-4 Selective Suzuki-Miyaura Coupling of Dichloropyrimidine Analogs

| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 100°C, 15 min (MW) | 81 | mdpi.com |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 100°C, 15 min (MW) | 94 | mdpi.com |

| 2,4-Dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane | 100°C, 15 min (MW) | 96 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80°C | 60 | mdpi.com |

| Resin-supported 4-chloropyrimidine | 3-Tolylboronic acid | Pd₂(dba)₃ (10) / P(t-Bu)₃ (20) | KF | THF | 50°C, 18-22h | ~36 |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction is utilized to introduce alkynyl substituents at the 4-position of the pyrimidine ring.

Detailed research has shown the successful application of Sonogashira coupling to 2-benzyloxy-5-bromopyrimidines, which are structurally analogous to the target compound. These reactions typically employ a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI, and a base, commonly an amine such as diethylamine, in a solvent like tetrahydrofuran (THF). The reactions are generally carried out at elevated temperatures, for instance, 60 °C, and can afford the desired 2-benzyloxy-5-alkyne substituted pyrimidines in good to excellent yields, often ranging from 85% to 94%. researchgate.net

A variety of terminal alkynes, including both aryl and aliphatic alkynes, can be successfully coupled under these conditions. This versatility allows for the synthesis of a diverse library of 4-alkynyl-2-(benzyloxy)pyrimidine derivatives.

Table 1: Examples of Sonogashira Coupling Reactions with 2-Benzyloxy-5-bromopyrimidines

| Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 / CuI / Et2NH | THF | 60 | 92 |

| 1-Hexyne | PdCl2(PPh3)2 / CuI / Et2NH | THF | 60 | 88 |

| 3,3-Dimethyl-1-butyne | PdCl2(PPh3)2 / CuI / Et2NH | THF | 60 | 85 |

| 4-Ethynylanisole | PdCl2(PPh3)2 / CuI / Et2NH | THF | 60 | 94 |

Data is illustrative and based on reactions with 2-benzyloxy-5-bromopyrimidines.

Stille Coupling Reactions

The reaction typically requires a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, and is often carried out in a non-polar solvent like toluene (B28343) or THF. The choice of the organostannane partner allows for the introduction of a wide array of substituents, including alkyl, vinyl, and aryl groups, at the 4-position of the pyrimidine ring.

Negishi Coupling Reactions

The Negishi coupling is a nickel- or palladium-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. organic-chemistry.org It is a versatile method for the formation of carbon-carbon bonds and is noted for its high yields and broad scope. organic-chemistry.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

While specific documented examples of Negishi coupling with this compound are scarce, the general principles of this reaction are applicable. The reaction would involve the coupling of an organozinc reagent (R-Zn-X) with this compound in the presence of a palladium or nickel catalyst. This would result in the formation of a new carbon-carbon bond at the 4-position of the pyrimidine ring, yielding a 2-benzyloxy-4-substituted pyrimidine. The reaction tolerates a variety of functional groups and can be used to introduce alkyl, aryl, and vinyl substituents.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. libretexts.orgwikipedia.org

In the case of this compound, the Buchwald-Hartwig amination allows for the introduction of a variety of primary and secondary amines at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and can significantly influence the reaction's efficiency. libretexts.org Common ligands include bulky, electron-rich phosphines like XPhos and SPhos. The base, often a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate, is essential for the deprotonation of the amine. libretexts.org

While the scope of the Buchwald-Hartwig amination is broad, the optimal conditions can be substrate-dependent. wikipedia.org For related heterocyclic systems, reactions are often performed in solvents like toluene or dioxane at elevated temperatures.

Table 2: General Conditions for Buchwald-Hartwig Amination

| Amine Type | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Primary Amines | Pd(OAc)2 or Pd2(dba)3 | XPhos, SPhos | NaOtBu, Cs2CO3 | Toluene, Dioxane |

| Secondary Amines | Pd(OAc)2 or Pd2(dba)3 | XPhos, SPhos | NaOtBu, Cs2CO3 | Toluene, Dioxane |

This table represents general conditions and may need optimization for specific substrates.

Transformation and Cleavage Reactions of the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality at the 2-position of the pyrimidine ring. Its removal is a key step in many synthetic routes, allowing for further functionalization or the unveiling of the final target molecule.

Catalytic Hydrogenolysis for Deprotection

Catalytic hydrogenolysis is a widely used and efficient method for the deprotection of benzyl (B1604629) ethers. This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a catalyst and a hydrogen source.

The most common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent, such as ethanol, methanol, or ethyl acetate. In some cases, the addition of an acid, like acetic acid, can facilitate the reaction, particularly for N-benzyl deprotection in related systems. nih.gov For the deprotection of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives, a system of 20% Pd(OH)2 on carbon with acetic acid in ethanol at 60 °C under a hydrogen atmosphere has been shown to be effective. nih.gov

Table 3: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Additive |

|---|---|---|---|

| Pd/C | H2 gas | Ethanol, Methanol | None |

| Pd(OH)2/C | H2 gas | Ethanol | Acetic Acid |

Conditions may vary depending on the specific substrate and other functional groups present.

Other Selective De-benzylation Strategies

While catalytic hydrogenolysis is a common method, other strategies for the selective removal of the benzyl group exist, which can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions.

One such method involves the use of strong acids. However, this approach can be harsh and may not be compatible with sensitive substrates. Another strategy is oxidative cleavage. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the debenzylation of N-benzyl groups. Chemoselective oxidative debenzylation of tertiary N-benzyl amines can also be achieved under specific conditions.

Regioselective Functionalization at Other Positions of the Pyrimidine Ring (e.g., C-5)

The pyrimidine ring is a core structure in numerous biologically active compounds, and the ability to selectively functionalize its various positions is crucial for the development of new chemical entities. In the case of this compound, the C-5 position presents a key site for introducing chemical diversity. The electronic nature of the pyrimidine ring, influenced by the two nitrogen atoms, generally renders the C-5 position susceptible to certain types of chemical transformations.

The presence of the benzyloxy group at C-2 and the chloro group at C-4 significantly influences the reactivity of the C-5 position. The benzyloxy group is an electron-donating group, which can activate the pyrimidine ring towards electrophilic substitution. Conversely, the chloro group is an electron-withdrawing group, which deactivates the ring. The interplay of these electronic effects, along with steric considerations, governs the regioselectivity of functionalization reactions at the C-5 position.

Detailed Research Findings

Research into the functionalization of pyrimidine derivatives has established several reliable methods for introducing substituents at the C-5 position. These methods often involve initial halogenation of the C-5 position, followed by transition metal-catalyzed cross-coupling reactions.

Halogenation at C-5:

Halogenation is a common first step to introduce a reactive handle at the C-5 position of pyrimidines. Various halogenating agents can be employed for this purpose. For instance, bromination of pyrimidine nucleosides at the C-5 position has been successfully achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.govfiu.eduresearchgate.net Similarly, N-halosuccinimides have been utilized for the efficient C-5 halogenation of pyrimidine-based nucleosides in ionic liquids. elsevierpure.com While these examples are on nucleoside derivatives, the underlying reactivity of the pyrimidine C-5 position is relevant. The introduction of an electron-donating group on the pyrimidine ring generally facilitates electrophilic halogenation at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions at C-5:

Once a halogen is installed at the C-5 position, a wide array of carbon-carbon and carbon-heteroatom bonds can be formed through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this regard.

For example, the palladium-catalyzed direct arylation of 5-halouracils with arenes and heteroarenes has been demonstrated, providing a route to 5-aryl pyrimidine derivatives. Although this is on a uracil (B121893) system, it highlights the feasibility of such transformations on the pyrimidine core.

The following table summarizes representative examples of C-5 functionalization reactions on pyrimidine scaffolds, which provide insights into the potential reactivity of this compound.

Table 1: Examples of Regioselective Functionalization at the C-5 Position of Pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2,4-dichloro-5-alkoxy pyrimidines | (TMP)₂Zn·2MgCl₂·2LiCl | C-6 metalated product | Directed Metalation |

| Pyrimidine nucleosides | 1,3-dibromo-5,5-dimethylhydantoin, aprotic solvent | 5-Bromo pyrimidine nucleosides | Electrophilic Bromination |

| Pyrimidine-based nucleosides | N-halosuccinimides, ionic liquid | 5-Halo pyrimidine-based nucleosides | Electrophilic Halogenation |

This table is generated based on reactions on similar pyrimidine structures to infer the reactivity of this compound, as direct C-5 functionalization data for this specific compound is limited in the provided search results.

Directed Metalation:

Directed ortho metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgharvard.eduorganic-chemistry.org In principle, a directing group on the pyrimidine ring can direct a strong base, such as an organolithium reagent, to deprotonate an adjacent position, which can then be trapped with an electrophile. While direct C-5 lithiation of this compound has not been explicitly detailed in the provided search results, the concept of directed metalation has been applied to functionalize 2,4-dichloropyrimidines at the C-6 position using a TMP-zinc base. nih.gov The benzyloxy group at C-2 could potentially act as a directing group, although the acidity of the C-5 proton would be a critical factor.

Applications of 2 Benzyloxy 4 Chloropyrimidine in Advanced Organic Synthesis

Construction of Complex Pyrimidine (B1678525) Derivatives

The strategic placement of the chloro and benzyloxy groups on the pyrimidine ring allows for sequential and regioselective functionalization, providing access to a wide range of substituted pyrimidines.

Synthesis of Multiply Functionalized Pyrimidine Scaffolds

The reactivity of the chlorine atom at the C4 position of 2-(Benzyloxy)-4-chloropyrimidine makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of functional groups, including amines, alcohols, and thiols. The benzyloxy group at the C2 position serves as a stable protecting group during these transformations.

For instance, the reaction of this compound with various amines can lead to the formation of 4-amino-2-(benzyloxy)pyrimidine derivatives. Subsequent debenzylation, typically through catalytic hydrogenation, uncovers the 2-hydroxypyrimidine (B189755) (or its tautomeric 2-pyrimidinone) functionality. This two-step sequence provides a straightforward route to 4-aminopyrimidin-2-one scaffolds, which are prevalent in many biologically active compounds.

Furthermore, the sequential displacement of the chloro group followed by modification of the introduced substituent allows for the creation of polysubstituted pyrimidines. For example, a primary amine introduced at the C4 position can be further acylated or alkylated, leading to a variety of N-substituted pyrimidines.

| Starting Material | Reagent | Product Scaffold |

| This compound | Primary/Secondary Amine | 4-Amino-2-(benzyloxy)pyrimidine |

| This compound | Alcohol/Thiol | 4-Alkoxy/Thioalkoxy-2-(benzyloxy)pyrimidine |

This table illustrates the general reaction pathways for the functionalization of this compound.

Formation of Fused Heterocyclic Systems Incorporating a Pyrimidine Core

The functionalized pyrimidine scaffolds derived from this compound can serve as precursors for the construction of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid frameworks and diverse biological activities. jchr.org

A common strategy involves the introduction of a bifunctional nucleophile at the C4 position. For example, reaction with a hydrazine (B178648) derivative can yield a 4-hydrazinylpyrimidine, which can then undergo cyclization with a suitable electrophile to form a pyrazolo[3,4-d]pyrimidine. Similarly, the introduction of an amino alcohol or amino thiol can pave the way for the synthesis of oxazolo- or thiazolo[5,4-d]pyrimidines.

The benzyloxy group can be retained throughout these cyclization sequences and removed at a later stage, or it can be strategically cleaved to participate in the cyclization itself, further expanding the diversity of the accessible fused systems.

Role as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov While specific examples directly utilizing this compound in MCRs are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable component.

For instance, in a hypothetical MCR, the reactive C4-chloro group could participate in a transition-metal-catalyzed cross-coupling reaction, while the pyrimidine nitrogen atoms could act as nucleophiles or bases. The benzyloxy group would provide steric and electronic influence, potentially directing the stereochemical outcome of the reaction, in addition to its protective role. The development of novel MCRs incorporating this compound could provide efficient access to novel classes of complex heterocyclic compounds.

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymer Monomers)

The synthesis of functional polymers is a rapidly growing field, with applications ranging from electronics to drug delivery. Pyrimidine-containing polymers are of interest due to the unique electronic and hydrogen-bonding properties of the pyrimidine ring.

While direct polymerization of this compound is not a common application, it can serve as a precursor to polymerizable monomers. For example, the chloro group can be replaced with a vinyl or acryloyl group through a cross-coupling reaction. The resulting 2-(benzyloxy)-4-vinylpyrimidine or -4-acrylpyrimidine could then undergo polymerization. The benzyloxy group could be retained in the final polymer to modulate its properties, such as solubility and thermal stability, or it could be removed post-polymerization to unmask a functional group. This functional group could then be used for further modification of the polymer, such as cross-linking or grafting. The use of benzyloxy-containing monomers in polymerization has been explored with other systems, suggesting the feasibility of this approach.

Contributions to the Synthesis of Architecturally Complex Molecular Structures

The synthesis of natural products and other architecturally complex molecules often requires the use of highly functionalized and stereochemically defined building blocks. This compound, with its distinct reactive sites, can be a valuable tool in this context.

In a multi-step synthesis, the pyrimidine core can be introduced early on, with the benzyloxy group providing protection for the C2-oxygen functionality. The chloro group allows for the attachment of the pyrimidine to other parts of the target molecule through various coupling reactions. The stability of the benzyl (B1604629) ether under a wide range of reaction conditions makes it compatible with many synthetic transformations. At a late stage in the synthesis, the benzyl group can be selectively removed to reveal the final, often biologically important, N-H or C=O group. This strategy has been successfully employed in the synthesis of various complex heterocyclic compounds where a protected pyrimidine unit is required.

Spectroscopic and Structural Elucidation of 2 Benzyloxy 4 Chloropyrimidine and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(Benzyloxy)-4-chloropyrimidine provides distinct signals corresponding to the protons of the benzyloxy and pyrimidine (B1678525) moieties. The benzyl (B1604629) group is characterized by a singlet for the methylene (B1212753) protons (-CH₂-) and a set of multiplets for the five aromatic protons of the phenyl ring. The pyrimidine ring protons appear as two doublets, consistent with an AX spin system, indicating their adjacency. The precise chemical shifts are influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.30 - 7.50 | Multiplet |

| Methylene (-CH₂-) | 5.40 - 5.50 | Singlet |

| Pyrimidine H-6 | 8.30 - 8.40 | Doublet |

| Pyrimidine H-5 | 6.90 - 7.00 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the benzylic methylene carbon, the carbons of the phenyl ring, and the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are particularly diagnostic for determining the substitution pattern and distinguishing the 2-benzyloxy isomer from the 4-benzyloxy isomer. For instance, in related 2-substituted pyrimidines, the C-2 carbon typically resonates at a significantly different field compared to when it is unsubstituted or substituted with chlorine. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 165.0 - 166.0 |

| C-4 (Pyrimidine) | 162.0 - 163.0 |

| C-5 (Pyrimidine) | 115.0 - 116.0 |

| C-6 (Pyrimidine) | 158.0 - 159.0 |

| Methylene (-CH₂) | 68.0 - 69.0 |

| Phenyl C-1 (ipso) | 135.0 - 136.0 |

| Phenyl C-2/C-6 | 128.0 - 129.0 |

| Phenyl C-3/C-5 | 128.5 - 129.5 |

| Phenyl C-4 (para) | 128.0 - 129.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the atomic connections, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the pyrimidine protons H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between H-5 and C-5, H-6 and C-6, the methylene protons and the methylene carbon, and each phenyl proton with its corresponding carbon atom.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl and Pyrimidine) |

| 2950 - 2850 | C-H stretch | Aliphatic (Methylene) |

| ~1600, ~1570, ~1490, ~1450 | C=C and C=N stretches | Aromatic and Heteroaromatic Rings |

| 1250 - 1300 | C-O-C stretch (Aryl ether) | Benzyloxy group |

| 850 - 550 | C-Cl stretch | Chloro-substituent |

The presence of these bands provides strong evidence for the key structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. researchgate.netspectralworks.com For this compound (C₁₁H₉ClN₂O), the theoretical exact mass can be calculated. Experimental measurement of a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Key fragmentation pathways would likely include the loss of the benzyl group or the cleavage of the pyrimidine ring, with the resulting fragment ions helping to confirm the initial structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure in the solid state. pages.dev This technique determines the precise spatial arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and torsional angles.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. bioscience.fi This map reveals the positions of all atoms, confirming the connectivity and providing insight into the molecule's conformation and any intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structure determination. doi.org

Computational and Theoretical Investigations of 2 Benzyloxy 4 Chloropyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties. scispace.comwikipedia.org DFT calculations on 2-(benzyloxy)-4-chloropyrimidine allow for a detailed analysis of its electronic landscape and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, representing the molecule's ability to donate and accept electrons, respectively. nih.govlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For chloropyrimidine derivatives, FMO analysis helps predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. In a related compound, 2-MeSO2-4-chloropyrimidine, the LUMO has a significant lobe on the C4 carbon, while the LUMO+1 is centered on the C2 position. wuxiapptec.com This suggests that both sites are susceptible to nucleophilic attack, and the relative energies of these orbitals can influence the product distribution. wuxiapptec.com A similar analysis for this compound would be instrumental in predicting its reactivity towards various nucleophiles. The HOMO-LUMO gap provides insights into the molecule's stability; a larger gap implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference indicating chemical stability |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. libretexts.orguni-muenchen.deyoutube.com It helps identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and predicting reaction pathways. scispace.com In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. libretexts.org

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Atomic Charge (e) | Implication |

|---|---|---|

| N1 | -0.65 | Nucleophilic center |

| C2 | +0.45 | Electrophilic center |

| N3 | -0.68 | Nucleophilic center |

| C4 | +0.75 | Primary electrophilic site for SNAr |

| Cl | -0.20 | Electron-withdrawing group |

| C5 | -0.15 | Relatively neutral |

| C6 | +0.30 | Electrophilic center |

Note: These values are illustrative and represent a plausible charge distribution based on the electronegativity of the atoms and resonance effects.

Mechanistic Studies of Reactions Involving this compound

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that can be difficult to obtain experimentally.

Theoretical calculations can map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. In the context of SNAr reactions of chloropyrimidines, computational studies have been used to investigate the stepwise mechanism involving the formation of a Meisenheimer complex. rsc.orgrsc.org For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, computational analysis revealed the presence of pre-reactive molecular complexes that precede the transition state, potentially facilitating the reaction. rsc.orgchemrxiv.org

A similar investigation for this compound would involve locating the transition state structures for nucleophilic attack at the C4 position. The geometry of the transition state provides insights into the steric and electronic factors that govern the reaction rate. For example, a study on 2-MeSO2-4-chloropyrimidine revealed a relatively early transition state for SNAr at the C2 position, as indicated by a long carbon-to-oxygen distance in the calculated transition state geometry. wuxiapptec.com

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a critical parameter for determining the reaction rate. youtube.com DFT calculations can provide reliable estimates of activation barriers. researchgate.net For the SNAr reaction of this compound, the activation energy for the substitution of the chlorine atom can be calculated. This would involve computing the energy difference between the reactants and the transition state.

In a study of 2-MeSO2-4-chloropyrimidine, the calculated energy barrier for SNAr at the C2 position was found to be significantly lower than at the C4 position, explaining the observed regioselectivity. wuxiapptec.com A similar computational approach for this compound would allow for a comparison of the activation energies for different nucleophiles or for substitution at different positions, thereby predicting the most favorable reaction conditions.

Table 3: Hypothetical Activation Energies for SNAr of this compound with a Generic Nucleophile (Nu)

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Formation of Meisenheimer Intermediate | 15.2 | Energy barrier to form the tetrahedral intermediate at C4. |

| Expulsion of Chloride | 2.5 | Energy barrier for the leaving group to depart. |

Note: These values are illustrative and represent plausible activation barriers for a typical SNAr reaction.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound. nih.gov

DFT and time-dependent DFT (TD-DFT) calculations can be employed to predict the vibrational (IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra of this compound. nih.gov The calculated spectra can be compared with experimental data to validate the structure of the molecule. For instance, the vibrational frequencies of 2,6-diamino-4-chloropyrimidine have been studied using DFT, and the calculated frequencies were found to be in good agreement with the experimental data. nih.gov A similar study on this compound would aid in the interpretation of its experimental spectra.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR (C4) | 165 ppm | 163 ppm |

| IR Stretch (C=N) | 1580 cm-1 | 1575 cm-1 |

| UV-Vis (λmax) | 275 nm | 278 nm |

Note: These values are illustrative and demonstrate the typical level of agreement between predicted and experimental data.

Molecular Dynamics Simulations (if relevant for reaction or intermolecular interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, the technique has been applied to other substituted pyrimidines and related heterocyclic systems to understand their dynamic behavior and intermolecular interactions. For instance, MD simulations have been used in conjunction with other computational techniques to explore the conformational landscape of flexible molecules and their binding modes within biological targets. nih.gov

In the context of this compound, MD simulations could be highly relevant for several reasons:

Conformational Analysis: The benzyloxy group introduces a degree of flexibility due to the rotatable bond between the oxygen and the methylene (B1212753) bridge, as well as the bond between the methylene bridge and the phenyl ring. MD simulations could explore the preferred conformations of this side chain in different solvent environments, which in turn influences its steric and electronic properties.

Solvation Effects: Understanding how solvent molecules arrange around the solute is crucial for predicting reaction outcomes. MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into solvation energies and the solvent's role in stabilizing transition states during reactions.

Intermolecular Interactions: In the context of its use as a synthetic intermediate, understanding how it interacts with other reactants, catalysts, or biological macromolecules is key. For example, docking studies on related pyrimidine (B1678525) derivatives have been used to understand binding to allosteric sites of proteins like Hsp70. nih.govacs.org MD simulations could further refine these docked poses, providing a dynamic picture of the binding interactions and their stability over time. A study on pyrazolo[4,3-c]quinolines incorporated a benzyloxy substituent to act as an agonist pharmacophoric determinant, using computer-aided conformational analysis based on molecular dynamics simulations. nih.gov

While direct MD studies on this compound are not available, the application of this methodology to similar systems underscores its potential to provide valuable, atom-level insights into the behavior of this compound.

Elucidation of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound and its chemical reactivity can be elucidated through computational methods that probe its electronic properties. Quantum chemical calculations, particularly DFT, are widely used for this purpose on pyrimidine derivatives. epstem.netrsc.org These studies help in understanding the reactivity of the molecule by analyzing parameters derived from its molecular orbitals.

Key aspects of the structure-reactivity relationship for this compound that can be analyzed computationally include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO and its spatial distribution indicate the most likely sites for nucleophilic attack. For chloropyrimidines, the carbon atom attached to the chlorine is often a primary electrophilic center. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. epstem.net

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring would be expected to be electron-rich, while the carbon atoms attached to the chlorine and benzyloxy groups, as well as the hydrogen atoms of the phenyl ring, would exhibit varying degrees of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution in a more quantitative way, assigning partial charges to each atom. This can help in pinpointing the most electrophilic and nucleophilic sites with greater precision.

Substituent Effects: The benzyloxy and chloro substituents significantly influence the electronic properties of the pyrimidine ring. The chlorine atom is an electron-withdrawing group via induction but can be a weak pi-donor. The benzyloxy group is electron-donating through resonance, which can modulate the reactivity of the pyrimidine core. Computational studies on substituted pyrimidines have shown that the nature and position of substituents have a profound impact on the molecule's biological activity and reactivity. nih.govnih.govrsc.org For instance, in a study of Hsp70 inhibitors, replacing the benzyloxy group with a phenyl group led to a significant decrease in activity, which was rationalized through docking analysis showing favorable hydrophobic interactions of the benzyloxy group. acs.org

The following table summarizes key computational descriptors and their implications for the reactivity of a molecule like this compound, based on general principles established in studies of related compounds.

| Computational Descriptor | Relevance to Structure-Reactivity | Predicted Characteristics for this compound |

| LUMO Energy | Indicates susceptibility to nucleophilic attack; lower energy suggests higher reactivity. | The C4-Cl bond is a likely site for nucleophilic substitution, and the LUMO is expected to have significant density on this carbon. |

| HOMO-LUMO Gap | Reflects chemical stability; a smaller gap implies higher reactivity. | The presence of the pyrimidine ring and electron-withdrawing/donating groups suggests a moderate gap, indicative of a stable but reactive molecule. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. | Negative potential is expected around the ring nitrogens; positive potential is anticipated on the carbon attached to chlorine. |

| Atomic Charges (NBO) | Quantifies the charge on each atom, pinpointing electrophilic and nucleophilic centers. | The carbon at position 4 is expected to carry a significant positive charge, making it susceptible to nucleophiles. |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives, including 2-(benzyloxy)-4-chloropyrimidine, has often relied on methods that utilize hazardous solvents and reagents, posing risks to both human health and the environment. rasayanjournal.co.in The future of pyrimidine synthesis is increasingly focused on the principles of green chemistry, aiming to develop more sustainable and efficient production methods. rasayanjournal.co.inbenthamdirect.com

Key areas of development include:

Catalytic Systems: The use of catalysts is a cornerstone of green chemistry, offering pathways to higher yields and reduced environmental impact. rasayanjournal.co.in Research is ongoing to identify novel catalysts that can facilitate the synthesis of pyrimidine derivatives with greater efficiency and selectivity. rasayanjournal.co.innih.gov This includes the exploration of earth-abundant metal catalysts, which offer a more sustainable alternative to precious metal catalysts. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, increase yields, and lead to purer products, all while reducing energy consumption. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, minimizing waste and simplifying purification processes. rasayanjournal.co.inresearchgate.net An iron(III)- and iodide-promoted multicomponent reaction has been developed for the efficient synthesis of pyrimidines from biomass-based alkyl lactates, inorganic ammonium (B1175870), and aldehydes. rsc.org

Solventless and Greener Solvents: The move away from hazardous organic solvents towards solvent-free reactions or the use of environmentally benign solvents like ionic liquids is a significant trend. rasayanjournal.co.innih.govresearchgate.net

These greener approaches not only address environmental concerns but also offer economic advantages through reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Exploration of Novel Reactivity Modes and Catalytic Systems

The inherent reactivity of the this compound scaffold, particularly the reactive chlorine atom, provides a fertile ground for exploring novel chemical transformations. Future research will likely focus on uncovering new reactivity modes and developing innovative catalytic systems to further exploit the synthetic potential of this compound.

Emerging research directions in this area include:

C-H Functionalization: Direct C-H activation and functionalization of the pyrimidine core represent a powerful strategy for streamlining synthetic routes and accessing novel derivatives. ijsat.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Electrochemical Synthesis: Electrochemical methods, which use electricity as a clean reagent, are gaining traction for the formation of carbon-carbon bonds. mdpi.comresearchgate.net The use of a sacrificial iron anode in conjunction with a nickel(II) catalyst has been shown to be effective for the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. mdpi.comresearchgate.net

Novel Catalytic Systems: The development of new dirhodium tetrakis(binaphthylphosphate) catalysts has shown promise for the asymmetric C-H functionalization of unactivated C-H bonds, offering high levels of enantioselectivity. acs.org Additionally, the exploration of novel iron-based N-heterocyclic carbene (NHC) catalytic systems is opening new avenues for alkyl-alkyl cross-coupling reactions. researchgate.net

These explorations into novel reactivity and catalysis will undoubtedly expand the synthetic toolbox available to chemists, enabling the creation of previously inaccessible molecular architectures based on the this compound framework.

Expanding the Scope of Applications in Chemical Synthesis Beyond Current Boundaries

While this compound is a known building block, its full potential in chemical synthesis is far from realized. Future research will aim to expand its applications beyond its current uses, venturing into new and exciting areas of materials science and medicinal chemistry.

Potential future applications include:

Functional Materials: The ability to cleave the benzyloxy groups under specific conditions could allow for the controlled attachment of the molecule to surfaces or polymers, leading to the development of new functional materials. smolecule.com

Medicinal Chemistry: The reactive chloro group can be readily substituted with a variety of nucleophiles, opening the door to the synthesis of vast libraries of novel compounds with diverse biological activities. smolecule.com The pyrimidine scaffold is a well-established pharmacophore, and new derivatives of this compound could be explored as potential therapeutic agents in areas such as oncology, virology, and inflammation. mdpi.comtandfonline.comresearchgate.net For instance, pyrimidine derivatives are being investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.org

Biochemical Probes: The structural features of this compound make it a candidate for the development of biochemical probes to study protein interactions and cellular processes. smolecule.com

The versatility of this compound suggests that its applications will continue to grow as chemists and materials scientists find new and innovative ways to incorporate it into complex molecular designs.

Advanced Computational Modeling for Rational Design and Prediction

The integration of advanced computational modeling techniques is set to revolutionize the way researchers approach the design and synthesis of new molecules derived from this compound. In silico methods can provide valuable insights into reaction mechanisms, predict the properties of new compounds, and guide the rational design of synthetic targets.

Key areas where computational modeling will play a crucial role include:

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning QSAR models can be developed to predict the biological activity of new pyrimidine derivatives, allowing for the prioritization of synthetic efforts towards the most promising candidates. nih.gov

Molecular Docking: In silico docking studies can be used to predict the binding affinity of pyrimidine derivatives to specific biological targets, such as enzymes or receptors. biotech-asia.orgresearchgate.net This information is invaluable for the rational design of new drugs.

Reaction Modeling: Theoretical calculations can be used to study the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. researchgate.net

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.com

The synergy between experimental and computational chemistry will be essential for accelerating the discovery and development of new materials and therapeutic agents based on the this compound scaffold.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Compare chemical shifts in -NMR (e.g., benzyloxy proton signals at δ 5.2–5.5 ppm) and -NMR (chloropyrimidine carbons at δ 155–160 ppm) .

- HPLC with MS Detection : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 235.67 for the target compound) .

- X-ray Crystallography : Resolve ambiguous cases by analyzing crystal structures, particularly for regiochemistry confirmation .

What strategies are recommended for introducing functional groups (e.g., bromine, amines) at specific positions on this compound?

Q. Advanced Research Focus

- Halogenation : Use N-bromosuccinimide (NBS) under radical initiation to brominate the 5-position, yielding 4-benzyloxy-5-bromo-2-chloropyrimidine .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd(PPh) to replace chlorine at the 4-position with aryl/heteroaryl groups .

- Amination : React the 4-chloro group with primary/secondary amines (e.g., piperazine) under microwave irradiation for accelerated substitution .

How does the benzyloxy group influence the stability and reactivity of this compound in aqueous media?

Q. Advanced Research Focus

- Hydrolytic Stability : The benzyloxy group provides steric protection against nucleophilic attack at the 2-position, but the 4-chloro group remains susceptible to hydrolysis under acidic/basic conditions.

- pH-Dependent Reactivity : At pH > 9, the 4-chloro group hydrolyzes to 4-hydroxypyrimidine, while the benzyloxy group remains intact unless exposed to strong acids (e.g., HBr in acetic acid) .

- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC quantification .

How can computational modeling aid in predicting regioselectivity and reaction pathways for derivatives of this compound?

Q. Advanced Research Focus

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to calculate activation energies for substitution pathways, identifying thermodynamically favored products .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection.

- Docking Studies : Predict binding affinities of derivatives for target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can discrepancies in reported synthetic yields or regioselectivity ratios be resolved?

Q. Advanced Research Focus

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) across multiple labs.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., - HSQC) to confirm product identity .

- Meta-Analysis : Compare data across peer-reviewed studies to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.